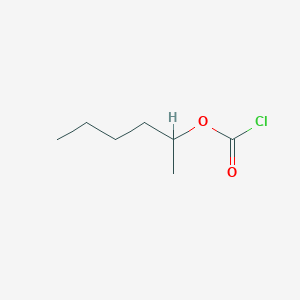

Chlorocarbonic acid-(1-methyl-pentyl ester)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

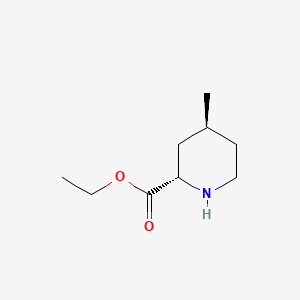

Chlorocarbonic acid-(1-methyl-pentyl ester), also known as hexan-2-yl carbonochloridate, is an organic compound with the CAS Number: 265659-62-9 . It has a molecular weight of 164.63 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for Chlorocarbonic acid-(1-methyl-pentyl ester) is 1S/C7H13ClO2/c1-3-4-5-6 (2)10-7 (8)9/h6H,3-5H2,1-2H3 . The InChI key is ZLKKDYSCTUTSNA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Chlorocarbonic acid-(1-methyl-pentyl ester) is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis and Spectroscopic Characterization

Chlorocarbonic acid-(1-methyl-pentyl ester) derivatives have been synthesized and characterized spectroscopically. For instance, steroidal chloroformate esters were prepared from respective hydroxy derivatives, involving the reaction with triphosgene–pyridine, and their characteristics were determined using spectroscopic methods (Skiera & Paryzek, 2014).

Structural Characterization and Molecular Packing

Derivatives of chlorocarbonic acid, such as mixed orthocarbonic acid esters, have been structurally characterized, with insights into their molecular packing. For instance, a study detailed the structure of a mixed orthocarbonic acid ester of benzene-1,2-diol and 4,6-O-benzylidene-1-O-methyl-α-d-glucopyranoside, highlighting the conformations of oxacyclic and puckered five-membered rings at the spiro center (Betz & Klüfers, 2007).

Chemical Synthesis and Functionalization

Chlorocarbonic acid-(1-methyl-pentyl ester) derivatives have been utilized in the synthesis of various chemicals. For example, starch ethyl carbonates were synthesized using chlorocarbonic acid ethyl ester, exploring the influence of different reaction conditions on the degree of substitution and structural characteristics (Hampe & Heinze, 2016).

Chemical Resolution Techniques

In-depth reviews and studies have been conducted on the resolution techniques of chlorocarbonic acid derivatives, including 2-chloropropionic acid and ester. These techniques encompass chemical, biological enzyme, chromatogram, and extraction methods, comparing their advantages and disadvantages (Zhou Liang, 2006).

Interaction with Biological Systems

Studies have explored the interaction of chlorocarbonic acid-(1-methyl-pentyl ester) derivatives with biological systems. For instance, the synthesis and anticonvulsant activity of Menthyl γ-aminobutyrate, a derivative involving chlorocarbonic acid, were investigated, showing prolonged anticonvulsant activity (Nesterkina & Kravchenko, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

hexan-2-yl carbonochloridate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-3-4-5-6(2)10-7(8)9/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKKDYSCTUTSNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)OC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorocarbonic acid-(1-methyl-pentyl ester) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)